Dibenamine hydrochloride

Description

Properties

IUPAC Name |

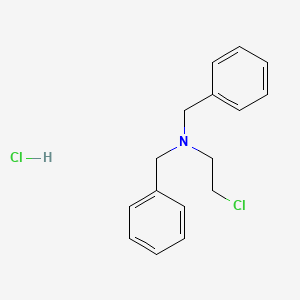

N,N-dibenzyl-2-chloroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN.ClH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXCEBPGNFLHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075337 | |

| Record name | (2-Chloroethyl)dibenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-43-6 | |

| Record name | Benzenemethanamine, N-(2-chloroethyl)-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chloroethyl)dibenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl(2-chloroethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W65S0F7870 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of Adrenergic Blockade: A Technical Guide to the Discovery and Historical Context of Dibenamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenamine (N,N-dibenzyl-β-chloroethylamine) hydrochloride stands as a landmark molecule in the history of pharmacology. Its discovery in the 1940s provided researchers with a powerful new tool to probe the workings of the sympathetic nervous system, fundamentally shaping our understanding of adrenergic receptors and paving the way for the development of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and seminal pharmacological studies of dibenamine, placing these advancements within their rich historical context.

Historical Context: The Adrenergic Nervous System in the 1940s

The 1940s were a pivotal time in the understanding of the sympathetic nervous system. The concept of chemical neurotransmission was established, with adrenaline (epinephrine) and noradrenaline (norepinephrine) identified as key mediators. However, the precise mechanism by which these catecholamines exerted their diverse effects on different tissues was still a subject of intense investigation. The prevailing theories were beginning to coalesce around the idea of specific "receptive substances" or receptors on cells, a concept championed by researchers like John Langley and Henry Dale. It was in this environment of burgeoning receptor theory that the need for specific antagonists—agents that could block the effects of adrenergic stimulation—became paramount to experimentally validate these hypotheses and to delineate the physiological roles of the sympathetic nervous system.

Discovery and Key Scientists

The discovery and initial characterization of dibenamine hydrochloride were the result of the meticulous work of Dr. Mark Nickerson and Dr. Louis S. Goodman at the University of Utah. Their seminal paper, "Pharmacological properties of a new adrenergic blocking agent: N,N-dibenzyl-beta-chloroethylamine (dibenamine)," published in the Journal of Pharmacology and Experimental Therapeutics in 1947, introduced this compound to the scientific community[1]. Their research, along with subsequent work with colleagues such as G. M. Nomaguchi, established dibenamine as a potent and long-lasting adrenergic blocking agent[2][3].

Synthesis of this compound

The synthesis of N,N-dibenzyl-β-chloroethylamine hydrochloride involves a two-step process starting from dibenzylamine and 2-chloroethanol. While the original publications from the 1940s do not provide a detailed, step-by-step synthesis, the general methodology can be reconstructed from various sources describing the preparation of β-haloalkylamines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N,N-dibenzyl-ethanolamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one molar equivalent of dibenzylamine and one molar equivalent of 2-chloroethanol in a suitable solvent such as toluene or ethanol.

-

Addition of Base: Add a slight molar excess (approximately 1.1 equivalents) of a weak inorganic base, such as sodium carbonate or potassium carbonate, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid produced during the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 12-24 hours) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude N,N-dibenzyl-ethanolamine can be purified by vacuum distillation.

Step 2: Chlorination of N,N-dibenzyl-ethanolamine and Salt Formation

-

Chlorination: Dissolve the purified N,N-dibenzyl-ethanolamine in an inert, anhydrous solvent such as chloroform or dichloromethane. Cool the solution in an ice bath.

-

Addition of Thionyl Chloride: Slowly add one molar equivalent of thionyl chloride (SOCl₂) dropwise to the cooled solution with stirring. This reaction is exothermic and should be performed in a well-ventilated fume hood as it releases sulfur dioxide and hydrochloric acid gas.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion to N,N-dibenzyl-β-chloroethylamine.

-

Isolation of Hydrochloride Salt: The this compound often precipitates directly from the reaction mixture. The product can be collected by filtration, washed with a small amount of cold, anhydrous solvent, and dried under vacuum. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Pharmacological Characterization: Key Experiments

The early pharmacological studies on dibenamine were designed to characterize its effects on responses to adrenergic stimulation in a variety of physiological systems. These experiments were crucial in demonstrating its specificity and mechanism of action.

Experimental Protocol: Antagonism of Epinephrine-Induced Pressor Response in Anesthetized Dogs

-

Animal Preparation: Mongrel dogs of either sex were anesthetized with pentobarbital sodium (30 mg/kg, intravenously). The trachea was cannulated to ensure a patent airway, and blood pressure was monitored from a carotid artery using a mercury manometer.

-

Drug Administration: A femoral vein was cannulated for the intravenous administration of drugs.

-

Control Responses: A control dose-response curve for epinephrine was established by administering increasing doses of epinephrine (e.g., 1 to 10 µg/kg) and recording the corresponding increases in mean arterial pressure.

-

Dibenamine Administration: this compound was dissolved in saline and administered intravenously at a dose of 15-20 mg/kg. The infusion was given slowly over a period of 20-30 minutes.

-

Post-Dibenamine Responses: After a latency period of 30-60 minutes to allow for the full development of the adrenergic blockade, the dose-response to epinephrine was re-evaluated.

-

Data Analysis: The pressor responses to epinephrine before and after dibenamine administration were compared to quantify the extent of the adrenergic blockade.

Experimental Protocol: Inhibition of Sympathetic Nerve Stimulation in the Cat Nictitating Membrane

-

Animal Preparation: Cats were anesthetized with chloralose or a similar anesthetic. The nictitating membrane was prepared for recording of its contraction.

-

Nerve Stimulation: The cervical sympathetic nerve was isolated and placed on electrodes for electrical stimulation. Supramaximal stimuli (e.g., 5-10 Hz for 10 seconds) were delivered to elicit reproducible contractions of the nictitating membrane.

-

Control Responses: A series of control contractions in response to nerve stimulation and exogenous norepinephrine were recorded.

-

Dibenamine Administration: Dibenamine was administered intravenously.

-

Post-Dibenamine Responses: The responses to both sympathetic nerve stimulation and exogenous norepinephrine were re-assessed after the administration of dibenamine.

Quantitative Data

The seminal work of Nickerson and Goodman provided quantitative data on the potent and long-lasting adrenergic blockade produced by dibenamine.

| Parameter | Value | Species | Experimental Model | Reference |

| Effective Dose for Epinephrine Reversal | 15-20 mg/kg (IV) | Dog | Anesthetized Dog Blood Pressure | [1] |

| Onset of Action | 30-60 minutes | Dog | Anesthetized Dog Blood Pressure | [1] |

| Duration of Action | 24-48 hours (partial recovery up to a week) | Dog | Anesthetized Dog Blood Pressure | [1] |

| Specificity | Primarily blocks excitatory adrenergic responses | Various | In vivo and in vitro preparations | [4] |

Mechanism of Action and Signaling Pathways

Dibenamine's mechanism of action was a subject of considerable interest. It was found to be a non-selective antagonist of what would later be classified as α-adrenergic receptors. A key feature of dibenamine is its irreversible antagonism.

Proposed Mechanism of Action (Circa 1940s-1950s)

Dibenamine, being a β-haloalkylamine, was proposed to undergo an intramolecular cyclization in solution to form a highly reactive ethylenimmonium intermediate. This electrophilic species would then react with a nucleophilic group on the adrenergic receptor, forming a stable, covalent bond. This covalent modification of the receptor would lead to a long-lasting, insurmountable blockade.

References

- 1. Pharmacological properties of a new adrenergic blocking agent: N,N-dibenzyl-beta-chloroethylamine (dibenamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and physiological aspects of adrenergic blockade, with special reference to dibenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Locus of the adrenergic blocking action of dibenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Dibenamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of dibenamine hydrochloride, a potent α-adrenergic blocking agent. The information is curated for professionals in research and drug development, with a focus on detailed methodologies, data presentation, and visualization of key processes.

Chemical Properties and Data

This compound, chemically known as N-(2-Chloroethyl)-N-(phenylmethyl)benzenemethanamine hydrochloride, is a crystalline solid.[1] It is practically insoluble in water at neutral pH but dissolves in dilute acids, 95% alcohol, and propylene glycol.[1] The compound is stable in acidic solutions but rapidly loses its activity in neutral or alkaline conditions.[1]

| Property | Value | Source |

| CAS Number | 55-43-6 | [1] |

| Molecular Formula | C₁₆H₁₉Cl₂N | [1] |

| Molecular Weight | 296.23 g/mol | [1] |

| Melting Point | 180-181 °C or 192 °C | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in dilute acids, 95% alcohol, propylene glycol | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from dibenzylamine. The first step involves the formation of N,N-dibenzylethanolamine, which is subsequently chlorinated to yield the final product.

Experimental Protocol: Synthesis of N,N-Dibenzylethanolamine

A general procedure for the synthesis of N,N-dibenzylethanolamine involves the reaction of dibenzylamine with ethylene carbonate.[2]

-

Reaction Setup: In a reaction flask, combine dibenzylamine (1 equivalent), ethylene carbonate (2 equivalents), and tetraethylammonium iodide (0.33 equivalents).

-

Heating: Heat the mixture to 140 °C and stir for 26 hours.

-

Work-up:

-

Cool the reaction mixture and dilute it with ethyl acetate.

-

Extract the organic layer with a 0.5 M sodium hydroxide solution.

-

Wash the aqueous phase with ethyl acetate.

-

Combine all organic phases and wash twice with saturated brine.

-

-

Purification:

-

Dry the organic layer with anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using an ethyl acetate/hexane (1:2, v/v) eluent to obtain N,N-dibenzylethanolamine as an oil.[2]

-

Experimental Protocol: Synthesis of this compound

The chlorination of N,N-dibenzylethanolamine is achieved using a chlorinating agent such as thionyl chloride.[3]

-

Reaction Setup: Dissolve N,N-dibenzylethanolamine (1 equivalent) in a suitable solvent like chloroform.

-

Chlorination: Cool the solution in an ice bath. Add a solution of thionyl chloride (1.2 to 1.5 equivalents) in chloroform dropwise with stirring, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation and Purification:

-

Upon completion, the precipitated this compound can be collected by filtration.

-

The crude product can be recrystallized from a suitable solvent such as ethanol to yield pure this compound.

-

Chemical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Data (Expected) | Source |

| ¹H NMR | Aromatic protons (multiplet), benzyl CH₂ (singlet), -NCH₂CH₂Cl protons (triplets) | [4] |

| ¹³C NMR | Aromatic carbons, benzyl CH₂, -NCH₂CH₂Cl carbons | [4] |

| IR (Infrared) | C-H (aromatic and aliphatic), C-N, C-Cl stretching vibrations | |

| Mass Spec. | Molecular ion peak corresponding to the free base (m/z = 259.77) |

Note: While some spectroscopic data for this compound is available in databases, access to full spectra may require a subscription.[4]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for the analysis of related impurities.

A reversed-phase HPLC method can be developed and validated for the analysis of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: UV detector set at an appropriate wavelength (e.g., 220 nm or 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 35 °C).

Mechanism of Action and Signaling Pathway

Dibenamine is an irreversible α-adrenergic receptor antagonist. It acts by covalently binding to α-adrenergic receptors, thereby blocking the effects of endogenous catecholamines like epinephrine and norepinephrine. This blockade leads to vasodilation and a decrease in blood pressure.

The mechanism of irreversible binding involves the formation of a reactive aziridinium ion intermediate. This intermediate is highly electrophilic and reacts with a nucleophilic group on the α-adrenergic receptor, forming a stable covalent bond.

References

An In-depth Technical Guide to the Irreversible Alpha-Adrenoceptor Blockade by Dibenamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism underlying the irreversible antagonism of alpha-adrenergic receptors (α-adrenoceptors) by dibenamine hydrochloride. It details the chemical transformations, covalent interactions, and subsequent effects on intracellular signaling pathways.

Executive Summary

Dibenamine (N-(2-chloroethyl)dibenzylamine) is a classical haloalkylamine antagonist that induces a non-equilibrium, insurmountable blockade of both α1 and α2-adrenoceptors. Its mechanism is a multi-step process initiated by a reversible binding event, followed by an intramolecular cyclization to form a highly reactive ethyleniminium ion. This electrophilic intermediate then forms a stable covalent bond with a nucleophilic residue on the receptor, leading to its permanent inactivation. This guide elucidates this process through detailed mechanistic descriptions, experimental protocols for its characterization, and visualization of the affected signaling pathways.

Mechanism of Irreversible Blockade

The irreversible nature of dibenamine's antagonism is a direct consequence of its chemical structure and reactivity within the receptor's binding pocket. The process can be dissected into three key phases:

-

Reversible Binding: Initially, dibenamine binds to the α-adrenoceptor in a reversible, competitive manner. This initial interaction is governed by non-covalent forces and is characterized by an equilibrium dissociation constant (Kᵢ).

-

Intramolecular Cyclization: Once bound, the tertiary amine of dibenamine undergoes a spontaneous intramolecular cyclization. The nitrogen atom displaces the chlorine atom on the β-carbon of the ethyl chloride moiety, forming a highly strained, three-membered aziridinium ring. This reactive intermediate is also known as an ethyleniminium ion.

-

Covalent Alkylation: The positively charged and highly electrophilic ethyleniminium ion is then susceptible to nucleophilic attack by an electron-rich amino acid residue within the receptor's binding site. This results in the formation of a stable, covalent ether bond, permanently alkylating and inactivating the receptor.

The Putative Covalent Binding Site

While the exact amino acid residue alkylated by dibenamine on α-adrenoceptors has not been definitively identified through direct methods like mass spectrometry, compelling evidence from studies on the related haloalkylamine, phenoxybenzamine, points to a specific cysteine residue. Site-directed mutagenesis studies on α2-adrenergic receptors have shown that a cysteine residue in the third transmembrane domain (TM3) is crucial for the irreversible binding of phenoxybenzamine. It is highly probable that dibenamine alkylates the same or a spatially proximal nucleophilic residue, such as a cysteine, within the binding pocket of both α1 and α2-adrenoceptors.

Quantitative Analysis of Dibenamine Blockade

The pharmacological characterization of an irreversible antagonist like dibenamine involves determining key kinetic parameters that define its interaction with the receptor.

| Parameter | Symbol | Description |

| Inhibition Constant | Kᵢ | Represents the affinity of the initial, reversible binding of dibenamine to the α-adrenoceptor. A lower Kᵢ value indicates higher affinity. |

| Inactivation Rate Constant | kᵢₙₐ꜀ₜ | The maximal rate of covalent bond formation once the reversible complex is formed. |

| Second-Order Rate Constant | kᵢₙₐ꜀ₜ/Kᵢ | An overall measure of the efficiency of irreversible inhibition, combining both the initial binding affinity and the rate of covalent modification. |

| Apparent Antagonist Affinity | pA₂ | A measure of the potency of an antagonist derived from the rightward shift it causes in an agonist's concentration-response curve. For irreversible antagonists, this value is context-dependent. |

Table 1: Kinetic Parameters for Dibenamine-Adrenoceptor Interaction

| Receptor Subtype | Kᵢ (nM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹min⁻¹) |

|---|---|---|---|

| α1-Adrenoceptor | Data not available | Data not available | Data not available |

| α2-Adrenoceptor | Data not available | Data not available | Data not available |

Experimental Protocols

Determination of Kᵢ and kᵢₙₐ꜀ₜ for Dibenamine

The kinetic parameters for an irreversible inhibitor are determined by measuring the rate of receptor inactivation at various inhibitor concentrations.

Protocol: Radioligand Binding Assay for Irreversible Inhibition Kinetics

-

Membrane Preparation: Prepare cell membranes expressing the α-adrenoceptor subtype of interest (e.g., from transfected cell lines or native tissues).

-

Incubation: Incubate the membranes with various concentrations of dibenamine for different time intervals.

-

Removal of Unbound Inhibitor: At the end of each incubation period, rapidly dilute the samples and wash by centrifugation or filtration to remove unbound dibenamine.

-

Quantification of Remaining Receptors: Determine the number of functional receptors remaining by performing a saturation binding assay with a high-affinity, reversible radiolabeled antagonist (e.g., [³H]prazosin for α1 or [³H]yohimbine for α2).

-

Data Analysis:

-

For each dibenamine concentration, plot the percentage of remaining receptors against the incubation time. Fit the data to a single exponential decay curve to obtain the observed rate of inactivation (kₒᵦₛ).

-

Plot the calculated kₒᵦₛ values against the corresponding dibenamine concentrations. Fit this data to the following equation to determine Kᵢ and kᵢₙₐ꜀ₜ: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) where [I] is the concentration of the inhibitor (dibenamine).

-

Identification of the Covalent Binding Site

Protocol: Site-Directed Mutagenesis and Alkylation Assay

-

Hypothesis: Based on studies with phenoxybenzamine, hypothesize that a specific cysteine residue in a transmembrane domain is the site of alkylation.

-

Mutagenesis: Create a mutant version of the α-adrenoceptor where the hypothesized cysteine is replaced with a non-nucleophilic amino acid (e.g., alanine or valine) using site-directed mutagenesis.

-

Expression: Express both the wild-type and mutant receptors in a suitable cell line.

-

Irreversible Blockade Assay: Treat cells expressing either the wild-type or mutant receptor with dibenamine.

-

Functional Assessment: Measure the extent of receptor blockade using a functional assay (e.g., calcium mobilization for α1 or cAMP inhibition for α2) or a radioligand binding assay.

-

Interpretation: If the wild-type receptor is irreversibly blocked by dibenamine while the mutant receptor is resistant to blockade, it confirms that the mutated cysteine is the site of covalent modification.

Impact on Adrenergic Signaling Pathways

Dibenamine, being a non-selective α-adrenoceptor antagonist, blocks the signaling pathways mediated by both α1 and α2 subtypes.

Blockade of α1-Adrenoceptor Signaling

α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to Gαq/11 proteins. Their activation by endogenous catecholamines like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), leading to various downstream cellular responses, most notably smooth muscle contraction. Dibenamine's irreversible blockade of α1-receptors prevents this cascade, leading to vasodilation and a drop in blood pressure.

Blockade of α2-Adrenoceptor Signaling

α2-Adrenoceptors are GPCRs that couple to inhibitory Gαi/o proteins. When activated, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the inhibition of neurotransmitter release from presynaptic terminals. By irreversibly blocking α2-receptors, dibenamine prevents this inhibitory feedback, which can lead to an increased release of norepinephrine from sympathetic nerve endings.

Conclusion

This compound serves as a prototypical example of an irreversible receptor antagonist. Its mechanism of action, involving the formation of a reactive ethyleniminium intermediate and subsequent covalent modification of the α-adrenoceptor, provides a durable and insurmountable blockade. Understanding this mechanism at a molecular level is crucial for the rational design of novel covalent drugs and for interpreting the pharmacological effects of existing haloalkylamines. The experimental protocols outlined in this guide provide a framework for the detailed characterization of such irreversible interactions, which is essential for modern drug development and research.

Dibenamine Hydrochloride's Affinity for Adrenergic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of dibenamine hydrochloride for various adrenergic receptor subtypes. Dibenamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors, a characteristic that defines its pharmacological profile and interaction with these receptors. This document details its binding properties, the experimental methodologies used to determine them, and the relevant signaling pathways.

Executive Summary

This compound is a classical α-adrenergic antagonist that forms a covalent bond with the receptor, leading to irreversible blockade. Recent studies utilizing radioligand binding assays have elucidated its affinity for specific α-adrenergic receptor subtypes. Notably, dibenamine exhibits a complex binding pattern, often characterized by a two-component inhibition curve, suggesting a high-affinity, receptor-mediated interaction and a lower-affinity component. This guide synthesizes the available quantitative data on its binding affinity, details the experimental protocols for such determinations, and visualizes the associated signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of dibenamine for human α-adrenergic receptor subtypes has been determined using radioligand competition assays. Due to its irreversible nature, traditional equilibrium dissociation constants (Kd) are nuanced. The data presented below are derived from studies observing the high-affinity binding component of dibenamine's interaction, which is considered receptor-mediated. It is important to note that for irreversible antagonists like dibenamine, Schild analysis to determine a pA2 value is not appropriate, as the antagonism is insurmountable.

| Receptor Subtype | Radioligand | Cell Line | log KD (High-Affinity Component) | Reference |

| α1A | [3H]prazosin | CHO | -8.58 | [1] |

| α1B | [3H]prazosin | CHO | -8.46 | [1] |

| α1D | [3H]prazosin | CHO | -8.33 | [1] |

Table 1: High-Affinity Binding Component of this compound for Human α1-Adrenergic Receptor Subtypes.

Studies have also shown that dibenamine, along with the related compound phenoxybenzamine, displays two-component binding inhibition curves at all three α1-adrenoceptor subtypes.[1][2] A similar two-component binding response has been observed for dibenamine at the α2B and α2C-adrenoceptor subtypes.[1] The high-affinity component is thought to represent the specific, covalent interaction with the receptor.

Experimental Protocols

The determination of dibenamine's binding affinity is primarily achieved through radioligand binding assays. Below is a detailed methodology for a typical whole-cell competition binding assay used to characterize the affinity of unlabeled ligands like dibenamine.

Whole-Cell [3H]prazosin Binding Assay

This protocol is adapted from methodologies used in the characterization of α1-adrenoceptor antagonists.[1][3]

Objective: To determine the binding affinity of this compound for α1-adrenergic receptor subtypes by measuring its ability to compete with the radiolabeled antagonist [3H]prazosin.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.

-

[3H]prazosin (specific activity ~80 Ci/mmol).

-

This compound.

-

Phentolamine (for defining non-specific binding).

-

Phosphate-Buffered Saline (PBS).

-

Scintillation fluid.

-

96-well cell culture plates.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: CHO cells expressing the specific α1-adrenoceptor subtype are cultured in appropriate media and seeded into 96-well plates. Cells are grown to confluence.

-

Assay Preparation: On the day of the experiment, the growth medium is aspirated, and the cells are washed with PBS.

-

Competition Binding:

-

Cells are incubated with a fixed concentration of [3H]prazosin. The concentration is typically chosen to be close to its Kd value for the specific receptor subtype to ensure adequate specific binding.

-

A range of concentrations of this compound is added to compete with [3H]prazosin for binding to the receptors.

-

To determine non-specific binding, a separate set of wells is incubated with [3H]prazosin in the presence of a high concentration (e.g., 10 µM) of a non-labeled antagonist like phentolamine.

-

Total binding is determined in wells containing only [3H]prazosin.

-

-

Incubation: The plates are incubated for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 37°C).

-

Termination of Assay: The incubation is terminated by rapidly washing the cells with ice-cold PBS to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in each well is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the dibenamine concentration.

-

A non-linear regression analysis is performed to fit the data to a one-site or two-site competition model to determine the IC50 value(s) of dibenamine.

-

The IC50 value is then converted to a Ki (or in this case, representing the high-affinity component as KD) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

Dibenamine exerts its pharmacological effects by blocking the signaling pathways initiated by the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to α-adrenergic receptors.

α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor subtypes (α1A, α1B, and α1D) are coupled to the Gq family of G-proteins.[4][5] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction.[4][5]

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

α2-Adrenergic Receptor Signaling

The α2-adrenergic receptor subtypes (α2A, α2B, and α2C) are coupled to the Gi family of G-proteins.[1][6] Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[6] This reduction in cAMP levels leads to various cellular responses, including the inhibition of neurotransmitter release from presynaptic nerve terminals.[2]

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

Experimental Workflow

The general workflow for determining the binding affinity of a compound like this compound is a multi-step process that involves careful preparation, execution, and analysis.

Caption: General Experimental Workflow for Binding Affinity Determination.

Conclusion

This compound is a potent, irreversible antagonist of α-adrenergic receptors. Quantitative binding assays reveal a high-affinity interaction with α1 and α2 subtypes, although its irreversible nature complicates direct comparisons with reversible antagonists. The methodologies and signaling pathways detailed in this guide provide a foundational understanding for researchers and professionals in drug development, aiding in the interpretation of dibenamine's pharmacological effects and its use as a tool in adrenergic receptor research.

References

- 1. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

In Vitro Pharmacological Profile of Dibenamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenamine hydrochloride, a classical α-adrenergic antagonist, has been a pivotal tool in pharmacological research for decades. Its unique mechanism of irreversible blockade has provided invaluable insights into the function and regulation of the adrenergic system. This technical guide offers an in-depth exploration of the in vitro pharmacological profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant signaling pathways.

Core Pharmacological Properties

Dibenamine, the active form of this compound, acts as a non-selective and irreversible antagonist at α-adrenergic receptors. It exhibits a preference for α1-adrenoceptors over α2-adrenoceptors. Its irreversible nature stems from the formation of a reactive ethylenimmonium intermediate which then forms a stable covalent bond with the receptor, leading to a long-lasting blockade.

Mechanism of Action

The primary mechanism of Dibenamine's action involves the alkylation of a cysteine residue located in the third transmembrane domain of α2-adrenergic receptors[1]. This covalent modification results in a conformational change that permanently inactivates the receptor, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. While the specific residue in α1-receptors is less definitively characterized, a similar covalent interaction is understood to occur.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Dibenamine (phenoxybenzamine) hydrochloride from in vitro studies. Due to its irreversible nature, traditional equilibrium-based affinity constants (Ki) are not always appropriate. Instead, parameters like IC50 (half-maximal inhibitory concentration) and pA2 (a measure of antagonist potency for reversible antagonists, which can be conceptually applied in some functional assays with caution for irreversible antagonists) are often reported, alongside measures of receptor inactivation.

| Parameter | Receptor Subtype | Value | Species/Tissue | Assay Type | Reference |

| IC50 | Non-specific α-adrenergic | 550 nM | Not specified | Not specified | [2] |

| Ki | α2-adrenergic | 108 nM | Human Platelets (partially purified) | Radioligand Binding ([³H]yohimbine) | [3] |

Table 1: Inhibitory and Binding Constants of this compound

| Receptor Subtype | Potency Ratio (α1 vs α2) | Effect | Species/Tissue | Assay Type | Reference |

| α1 vs α2 | ~250-fold more potent for α1 | Decrease in receptor density | Rat Cerebral Cortex | Radioligand Binding | [4] |

| α1 | Marked depression of contraction | Functional Antagonism | Human Prostate | Organ Bath | 4 |

| α1 | Functional incapacitation to 10-20% of control | Vasoconstriction | Isolated Perfused Rat Kidney | Functional Assay | 6 |

| α2 | 77-96% reduction in ligand binding capacity | Inactivation | Recombinant Human α2-AR subtypes (α2A, α2B, α2C) | Radioligand Binding | [1] |

Table 2: In Vitro Functional Activity and Selectivity of this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of an irreversible antagonist like this compound. Below are representative protocols for key experiments.

Radioligand Binding Assay for Receptor Inactivation

This protocol is designed to determine the extent of irreversible receptor blockade by this compound.

Objective: To quantify the reduction in the density of α1- and α2-adrenergic receptors following treatment with this compound.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from rat cerebral cortex or transfected cell lines).

-

Radioligand specific for the receptor subtype (e.g., [³H]prazosin for α1, [³H]rauwolscine or [³H]yohimbine for α2).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Pre-incubation with Dibenamine: Incubate aliquots of the membrane preparation with varying concentrations of this compound for a defined period (e.g., 30 minutes at 37°C) to allow for covalent binding. A control group with vehicle is run in parallel.

-

Removal of Unbound Dibenamine: Centrifuge the membrane suspensions to pellet the membranes and discard the supernatant containing unbound Dibenamine. Wash the pellets multiple times with fresh assay buffer to ensure complete removal of unbound drug.

-

Radioligand Binding: Resuspend the washed membrane pellets in fresh assay buffer.

-

Perform a saturation binding experiment by incubating the treated and control membranes with a range of concentrations of the appropriate radioligand.

-

Incubate to equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd) for the radioligand in both control and Dibenamine-treated membranes by non-linear regression analysis of the saturation binding data. The reduction in Bmax in the treated samples indicates the degree of irreversible receptor inactivation.

Functional Assay: In Vitro Vasoconstriction

This protocol assesses the functional antagonism of this compound on agonist-induced smooth muscle contraction.

Objective: To determine the effect of this compound on the contractile response of isolated vascular tissue to an α-adrenergic agonist.

Materials:

-

Isolated arterial rings (e.g., rat aorta or mesenteric artery).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Isometric force transducer and data acquisition system.

-

α-adrenergic agonist (e.g., phenylephrine or norepinephrine).

-

This compound.

Procedure:

-

Tissue Preparation: Mount the arterial rings in the organ baths under optimal resting tension.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

-

Control Response: Obtain a cumulative concentration-response curve to the α-adrenergic agonist.

-

Dibenamine Incubation: Wash the tissues and incubate them with a specific concentration of this compound for a set duration (e.g., 30 minutes).

-

Washout: Thoroughly wash the tissues to remove any unbound Dibenamine.

-

Post-Treatment Response: Obtain a second cumulative concentration-response curve to the same agonist.

-

Data Analysis: Compare the concentration-response curves before and after Dibenamine treatment. For an irreversible antagonist, a non-parallel shift to the right and a significant depression of the maximal response are expected. The magnitude of the depression of the maximum response can be quantified.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for α1 and α2-adrenergic receptors and the point of inhibition by this compound.

Caption: α1-Adrenergic Receptor Signaling Pathway and Dibenamine Blockade.

Caption: α2-Adrenergic Receptor Signaling Pathway and Dibenamine Blockade.

Experimental Workflows

Caption: Workflow for Radioligand Binding Assay with Dibenamine.

Caption: Workflow for Functional Vasoconstriction Assay.

Conclusion

This compound remains a powerful pharmacological tool for the in vitro study of the α-adrenergic system. Its non-selective, irreversible antagonism provides a unique means to probe receptor function, density, and turnover. This guide has provided a comprehensive overview of its in vitro pharmacological profile, including quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. For researchers in pharmacology and drug development, a thorough understanding of Dibenamine's properties is essential for designing robust experiments and accurately interpreting their results. Further research to delineate its interaction with all α-adrenergic receptor subtypes with greater quantitative precision will continue to refine our understanding of this important class of receptors.

References

- 1. Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification of the subunit-binding site of alpha 2-adrenergic receptors using [3H]phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vivo Studies of Dibenamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational in vivo research on Dibenamine hydrochloride (N,N-dibenzyl-β-chloroethylamine), a pioneering adrenergic blocking agent. The following sections detail the early understanding of its physiological effects, the experimental methodologies employed, and the signaling pathways it modulates, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Physiological Effects of Dibenamine

Early in vivo studies established Dibenamine as a potent and long-lasting alpha-adrenergic antagonist.[1][2] Its primary mechanism of action involves forming a stable, covalent bond with alpha-adrenergic receptors, leading to an irreversible blockade.[1] This blockade prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, resulting in significant cardiovascular effects.[1][3]

Cardiovascular Effects

The administration of Dibenamine in unanesthetized dogs was shown to produce several key cardiovascular changes. A notable effect was an increase in heart rate, which could be significant and persist for one to three hours.[3] In a series of experiments on six intact animals, the maximal increase in heart rate above the basal rate ranged from 46% to 95%, occurring within 10 to 25 minutes of injection.[3]

While Dibenamine itself had minimal effects on arterial blood pressure when injected slowly, its most profound impact was on the cardiovascular response to epinephrine.[3] The typical pressor (blood pressure-increasing) effect of epinephrine was not only blocked but often reversed, leading to a hypotensive response.[3] This reversal is a hallmark of alpha-adrenergic blockade, as the beta-adrenergic vasodilatory effects of epinephrine become unopposed.

Interaction with Other Vasoactive Substances

The blocking effect of Dibenamine was specific to adrenergic stimuli. Studies demonstrated that the pressor actions of non-adrenergic agents like pitressin and angiotonin were not interfered with, even when the pressor effect of epinephrine was completely reversed.[3] This specificity highlighted Dibenamine's targeted action on the adrenergic system.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vivo studies on Dibenamine's effects.

Table 1: Effect of Dibenamine on Resting Heart Rate in Unanesthetized Dogs

| Parameter | Value | Time to Max Effect | Duration |

| Maximal Heart Rate Increase | 46% to 95% | 10 to 25 minutes | 1 to 3 hours |

Data sourced from studies on six intact animals.[3]

Table 2: Cardiovascular Response to Epinephrine Before and After Dibenamine

| Condition | Epinephrine Effect on Blood Pressure | Epinephrine Effect on Heart Rate |

| Before Dibenamine | Pressor (Increase) | Reflex Cardiac Slowing |

| After Dibenamine | Depressor (Decrease) / Reversed | Severe Cardiac Acceleration |

Observations from unanesthetized dogs.[3]

Experimental Protocols

The foundational in vivo studies of Dibenamine employed meticulous experimental designs to characterize its pharmacological profile.

Animal Model and Preparation

-

Species: Unanesthetized dogs were primarily used, trained to lie quietly on a table.[3]

-

Vascular Access: A needle was kept in place in the radial vein for intravenous injections.[3]

-

Blood Pressure Measurement: In some preparations, particularly those involving spinal cord transection, blood pressure was recorded from the femoral artery using a mercury manometer.[3]

-

Heart Rate Determination: Heart rate was determined by counting the apex beat and from continuous electrocardiographic records.[3]

Drug Preparation and Administration

-

This compound Solution: 200 mg of this compound was dissolved in approximately 15 cc of propylene glycol, which was then diluted with an equal amount of water.[3]

-

Administration: The solution was injected slowly intravenously.[3] Test compounds like epinephrine, acetylcholine, pitressin, and angiotonin were injected rapidly through a saline-filled syringe system to ensure precise timing.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the physiological mechanisms and experimental processes described in early Dibenamine research.

Caption: Epinephrine's effect on blood pressure before and after Dibenamine.

Caption: Workflow for evaluating Dibenamine's adrenergic blockade.

Caption: Mechanisms of tachycardia after epinephrine in a Dibenamine-treated animal.

References

Dibenamine Hydrochloride: A Technical Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dibenamine hydrochloride, a potent and irreversible α-adrenergic antagonist, has been a subject of pharmacological and toxicological interest. This technical guide provides a comprehensive overview of the available toxicological data and safety profile of this compound, drawing from historical and contemporary research. The information is intended to support researchers, scientists, and drug development professionals in understanding the potential risks and mechanisms of toxicity associated with this compound.

Acute Toxicity

Acute toxicity studies are crucial for determining the immediate adverse effects of a substance following a single or short-term exposure. For this compound, these studies have primarily focused on determining the median lethal dose (LD50) in various animal models and routes of administration.

Quantitative Acute Toxicity Data

A summary of the available LD50 values for this compound is presented in the table below. It is important to note that much of the specific quantitative data for this compound is historical, and for a more complete picture, data from the closely related α-blocker phenoxybenzamine is often considered.

| Species | Route of Administration | LD50 (mg/kg) | Observations |

| Rat | Oral | Data not available | |

| Rat | Intravenous | Data not available | |

| Rat | Intraperitoneal | Data not available | Sarcoma of the abdominal cavity was observed in a carcinogenicity bioassay of the related compound phenoxybenzamine hydrochloride.[1] |

| Mouse | Oral | Data not available | |

| Mouse | Intravenous | Data not available | |

| Mouse | Intraperitoneal | Data not available | Sarcoma of the abdominal cavity was observed at a high incidence in a carcinogenicity bioassay of the related compound phenoxybenzamine hydrochloride.[1] |

Note: The lack of publicly available, specific LD50 values for this compound is a significant data gap. The toxicological profile is often inferred from related compounds and its known pharmacological action.

Signs of Acute Toxicity

In unanesthetized dogs, the administration of dibenamine has been shown to cause a significant increase in heart rate.[2][3] Following the administration of dibenamine, a test dose of epinephrine, which would typically cause a reflex cardiac slowing, instead produced severe cardiac acceleration.[2] This highlights the compound's potent adrenergic blocking effects and the potential for significant cardiovascular disturbances.

Chronic Toxicity

Information on the chronic toxicity of this compound is limited. However, a study on O,S-dibenzoyl thiamine hydrochloride in rats showed low toxicity and an absence of carcinogenicity with prolonged dietary administration.[4] While this compound is structurally different from dibenamine, it provides some context for the long-term effects of related chemical structures.

Carcinogenicity and Mutagenicity

Carcinogenicity

A study investigating the effect of dibenamine on diethylnitrosamine-induced carcinogenesis in rats found that dibenamine offered selective protection against liver cancer but not against tumors in the oral, pharyngeal, and esophageal regions.[5]

A bioassay of the related compound, phenoxybenzamine hydrochloride, for potential carcinogenicity was conducted by administering the chemical via intraperitoneal injection to rats and mice.[1][6] In this study, phenoxybenzamine hydrochloride was found to be carcinogenic, causing peritoneal sarcomas in both species.[1]

Mutagenicity

There is a lack of specific mutagenicity data for this compound in the public domain. Standard mutagenicity assessments, such as the Ames test, are used to evaluate the potential of a substance to induce genetic mutations.[7][8][9]

Reproductive and Developmental Toxicity

Mechanism of Action and Signaling Pathways

This compound is a non-selective, irreversible antagonist of α-adrenergic receptors.[15][16][17][18][19] This irreversible binding is a key feature of its pharmacological and toxicological profile.

Adrenergic Blockade Signaling Pathway

The primary mechanism of action involves the covalent binding of dibenamine to α-adrenoceptors, leading to a long-lasting blockade. This prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, resulting in vasodilation and a drop in blood pressure. The blockade of presynaptic α2-receptors can also lead to an increase in norepinephrine release, which can stimulate β-receptors, potentially causing tachycardia.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not widely published in recent literature. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for such studies.

Example Experimental Workflow: Acute Oral Toxicity (Adapted from OECD 423)

The following diagram illustrates a typical workflow for an acute oral toxicity study.

Safety Profile and Adverse Effects

The primary adverse effects of this compound are extensions of its potent α-adrenergic blocking activity.

Cardiovascular Effects

The most significant adverse effects are cardiovascular.[20] These include:

-

Hypotension: A drop in blood pressure due to vasodilation.

-

Reflex Tachycardia: An increase in heart rate as a compensatory response to hypotension.

-

Postural Hypotension: A sudden drop in blood pressure upon standing, which can lead to dizziness and syncope.

Other Adverse Effects

Other potential adverse effects associated with α-blockers include:

-

Nasal congestion

-

Miosis (constriction of the pupil)

-

Gastrointestinal disturbances

Conclusion

This compound is a potent, irreversible α-adrenergic antagonist with significant cardiovascular effects. The available toxicological data, though limited in some areas, particularly regarding quantitative LD50 values and comprehensive chronic toxicity studies, indicates a safety profile dominated by its pharmacological action. The carcinogenic potential observed with the related compound, phenoxybenzamine, warrants careful consideration. Further research is needed to fill the existing data gaps and provide a more complete understanding of the long-term safety of this compound. Researchers and drug development professionals should proceed with caution, paying close attention to the cardiovascular and potential carcinogenic risks.

References

- 1. Bioassay of phenoxybenzamine hydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ebm-journal.org [ebm-journal.org]

- 3. Effects of dibenamine on cardiovascular actions of epinephrine, acetylcholine, pitressin and angiotonin in unanesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumorigenic and toxic effect of O,S-dibenzoyl thiamine hydrochloride in prolonged dietary administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dibenamine: selective protection against diethylnitrosamine-induced hepatic carcinogenesis but not oral, pharyngeal and esophageal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A deep dive into historical Ames study data for N-nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 14. Developmental toxicity and programming alterations of multiple organs in offspring induced by medication during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alpha blocker - Wikipedia [en.wikipedia.org]

- 16. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

Understanding the Covalent Bond Formation of Dibenamine with Adrenoceptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent interaction between Dibenamine and adrenoceptors. Dibenamine, a haloalkylamine, is a classical and potent antagonist of α-adrenergic receptors, exerting its effects through an irreversible alkylation mechanism. This document delves into the molecular intricacies of this interaction, presenting quantitative binding data, detailed experimental methodologies for its study, and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Covalent Bond Formation

Dibenamine's irreversible antagonism of adrenoceptors is a two-step process. Initially, the tertiary amine of Dibenamine undergoes an intramolecular cyclization to form a highly reactive and electrophilic aziridinium ion. This reactive intermediate then serves as the alkylating agent. The positively charged aziridinium ion is attracted to nucleophilic residues within the binding pocket of the α-adrenoceptor. This leads to the formation of a stable covalent bond between Dibenamine and the receptor, resulting in its irreversible inactivation. While direct crystallographic evidence for the Dibenamine-adrenoceptor complex is lacking, studies on the closely related compound, phenoxybenzamine, strongly suggest that a key site of alkylation is a cysteine residue located in the third transmembrane domain (TM3) of the α2-adrenoceptor. The formation of this covalent bond permanently blocks the binding of endogenous catecholamines, such as norepinephrine and epinephrine, leading to a non-competitive and insurmountable antagonism.

Quantitative Data: Binding Affinity of Dibenamine for Human Adrenoceptors

The binding affinity of Dibenamine for various human α-adrenoceptor subtypes has been determined through radioligand binding assays. These studies often reveal a two-component binding inhibition curve, reflecting a high-affinity, receptor-mediated interaction and a lower-affinity, non-specific interaction. The high-affinity component is abolished by pre-incubation with sodium thiosulfate, which inactivates the reactive aziridinium ion[1].

Table 1: Binding Affinity (KD) of Dibenamine for Human α1-Adrenoceptor Subtypes [1]

| Adrenoceptor Subtype | Log KD (High Affinity Component) | KD (nM) (High Affinity Component) |

| α1A | -7.8 ± 0.2 | 15.8 |

| α1B | -8.1 ± 0.1 | 7.9 |

| α1D | -7.9 ± 0.2 | 12.6 |

Table 2: Binding Affinity (KD) of Dibenamine for Human α2-Adrenoceptor Subtypes [2]

| Adrenoceptor Subtype | Log KD (High Affinity Component) | KD (nM) (High Affinity Component) |

| α2A | - | >1000 |

| α2B | -7.4 ± 0.1 | 39.8 |

| α2C | - | >1000 |

Note: For α2A and α2C adrenoceptors, the high-affinity component was of too low affinity to be accurately determined under the experimental conditions.

Experimental Protocols

Radioligand Binding Assay for Determining Dibenamine Affinity

This protocol is adapted from methodologies used to study irreversible antagonists at adrenoceptors[1][2].

Objective: To determine the binding affinity (Ki) of Dibenamine for a specific α-adrenoceptor subtype expressed in a cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cells stably expressing the human α-adrenoceptor subtype of interest.

-

Cell culture medium and reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Radioligand specific for the adrenoceptor subtype (e.g., [3H]prazosin for α1-receptors, [3H]rauwolscine for α2-receptors).

-

Dibenamine hydrochloride.

-

Non-specific competitor (e.g., phentolamine or unlabeled prazosin).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to confluence.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

Set up assay tubes containing a fixed concentration of the radioligand and varying concentrations of Dibenamine.

-

To each tube, add a consistent amount of the membrane preparation.

-

For determining non-specific binding, a separate set of tubes should contain the radioligand and a high concentration of the non-specific competitor.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each Dibenamine concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Dibenamine concentration.

-

Fit the data to a one-site or two-site competition binding model using non-linear regression analysis to determine the IC50 value(s).

-

Calculate the Ki value(s) from the IC50 value(s) using the Cheng-Prusoff equation.

-

Functional Assay to Assess Irreversible Antagonism

This protocol describes a functional assay to measure the insurmountable antagonism of Dibenamine on agonist-induced cellular responses.

Objective: To demonstrate the irreversible nature of Dibenamine's antagonism of α-adrenoceptor-mediated signaling.

Materials:

-

Cells expressing the target α-adrenoceptor subtype and a suitable reporter system (e.g., calcium-sensitive fluorescent dye for Gq-coupled receptors, or a cAMP assay for Gi-coupled receptors).

-

A specific agonist for the adrenoceptor (e.g., phenylephrine for α1-receptors, UK 14,304 for α2-receptors).

-

This compound.

-

Physiological salt solution or appropriate assay buffer.

-

Plate reader or other instrument capable of measuring the cellular response.

Procedure:

-

Cell Preparation:

-

Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

-

-

Dibenamine Pre-incubation and Washout:

-

Treat a subset of the cells with a specific concentration of Dibenamine for a defined period (e.g., 30-60 minutes).

-

Include a control group of cells treated with vehicle only.

-

After the incubation period, thoroughly wash the cells with fresh, warm buffer multiple times to remove any unbound Dibenamine. This step is crucial to demonstrate irreversibility.

-

-

Agonist Stimulation and Response Measurement:

-

Generate a cumulative concentration-response curve for the agonist in both the control and Dibenamine-pre-treated cells.

-

Measure the cellular response (e.g., fluorescence intensity for calcium, or cAMP levels) at each agonist concentration.

-

-

Data Analysis:

-

Plot the agonist concentration-response curves for both the control and Dibenamine-treated groups.

-

Compare the maximal response (Emax) and the potency (EC50) of the agonist in the two groups. A significant reduction in the Emax in the Dibenamine-treated group, which is not overcome by increasing concentrations of the agonist, is indicative of insurmountable (irreversible) antagonism.

-

Visualizations

Signaling Pathways

The irreversible blockade of α-adrenoceptors by Dibenamine has profound and long-lasting effects on downstream signaling pathways.

Caption: Irreversible blockade of α1-adrenoceptor by Dibenamine, inhibiting Gq signaling.

Caption: Dibenamine's covalent binding to α2-adrenoceptors prevents Gi-mediated inhibition of adenylyl cyclase.

Experimental Workflow

Caption: Workflow for identifying the Dibenamine binding site on adrenoceptors using affinity labeling.

References

- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Reports on Dibenamine Hydrochloride's Effects on the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial scientific reports on the effects of Dibenamine hydrochloride, a pioneering adrenergic blocking agent. The information presented herein is crucial for understanding the foundational pharmacology of alpha-adrenergic blockade and its impact on the sympathetic nervous system. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying physiological mechanisms.

Introduction to this compound

Dibenamine (N,N-dibenzyl-β-chloroethylamine) was one of the first compounds discovered to have potent and long-lasting adrenergic blocking effects. Its introduction in the late 1940s provided researchers with a critical tool to investigate the functions of the sympathetic nervous system and the nature of adrenergic receptors. The primary action of Dibenamine is the non-selective and irreversible blockade of alpha-adrenergic receptors, which antagonizes the excitatory effects of epinephrine and norepinephrine. This blockade leads to a phenomenon known as "epinephrine reversal," where the pressor effect of epinephrine is converted into a depressor response.

Quantitative Data from Initial Studies

The following tables summarize the quantitative data extracted from early publications on the effects of this compound. These studies, primarily conducted on animal models, laid the groundwork for understanding its pharmacological profile.

Table 2.1: Effect of Dibenamine on Heart Rate in Unanesthetized Dogs

| Subject | Basal Heart Rate (beats/min) | Maximum Heart Rate after Dibenamine (beats/min) | Percent Increase | Time to Maximum Effect (minutes) |

| Dog 1 | 80 | 148 | 85% | 15 |

| Dog 2 | 92 | 179 | 95% | 20 |

| Dog 3 | 75 | 115 | 53% | 25 |

| Dog 4 | 88 | 128 | 46% | 10 |

| Dog 5 | 82 | 150 | 83% | 20 |

| Dog 6 | 78 | 138 | 77% | 18 |

Data adapted from studies on the effects of Dibenamine on the cardiovascular system in unanesthetized dogs. Dibenamine alone typically caused a significant increase in heart rate.[1]

Table 2.2: Dibenamine's Effect on Epinephrine-Induced Blood Pressure Changes

| Animal Model | Dibenamine Dose (mg/kg) | Epinephrine Dose (µg/kg) | Blood Pressure Response before Dibenamine | Blood Pressure Response after Dibenamine |

| Dog | 15-20 | 1-2 | Marked Pressor (increase) | Marked Depressor (decrease) - "Epinephrine Reversal" |

| Cat | 15-20 | 1-2 | Marked Pressor (increase) | Marked Depressor (decrease) - "Epinephrine Reversal" |

| Rabbit | 15-20 | 1-2 | Marked Pressor (increase) | Abolition of Pressor Response (no significant change) |

This table illustrates the classic "epinephrine reversal" phenomenon observed after the administration of Dibenamine. The blockade of alpha-adrenergic receptors unmasks the beta-adrenergic-mediated vasodilation, leading to a drop in blood pressure in response to epinephrine.[1]

Experimental Protocols

The following are detailed methodologies from the key initial experiments that characterized the effects of this compound.

Protocol for Demonstrating Epinephrine Reversal in Anesthetized Animals

Objective: To observe the reversal of the pressor effect of epinephrine after the administration of Dibenamine.

Subjects: Healthy adult dogs or cats.

Anesthesia: Pentobarbital sodium, administered intravenously.

Procedure:

-

Surgical Preparation:

-

The animal is anesthetized and placed in a supine position.

-

The trachea is cannulated to ensure a patent airway.

-

The carotid artery is cannulated and connected to a mercury manometer or a more modern pressure transducer to record arterial blood pressure.

-

A femoral vein is cannulated for the intravenous administration of drugs.

-

-

Baseline Recordings:

-

A stable baseline blood pressure and heart rate are recorded for a control period.

-

-

Control Epinephrine Response:

-

A standard dose of epinephrine hydrochloride (e.g., 1-2 µg/kg) is injected intravenously.

-

The resulting pressor response (a sharp increase in blood pressure) is recorded until the pressure returns to the baseline level.

-

-

Dibenamine Administration:

-

This compound is prepared for injection by dissolving it in propylene glycol and then diluting it with an equal amount of water.[1]

-

A dose of 15-20 mg/kg of Dibenamine is administered slowly via the cannulated femoral vein.

-

A period of 30-60 minutes is allowed for the adrenergic blockade to fully develop.

-

-

Post-Dibenamine Epinephrine Challenge:

-

The same standard dose of epinephrine hydrochloride (1-2 µg/kg) is again injected intravenously.

-

The blood pressure response is recorded. A successful blockade will result in a depressor response (a decrease in blood pressure), demonstrating the "epinephrine reversal."

-

-

Data Analysis:

-

The changes in mean arterial pressure (in mmHg) before and after Dibenamine administration in response to the epinephrine challenge are measured and compared.

-

Protocol for Assessing Dibenamine's Effect on Heart Rate in Unanesthetized Animals

Objective: To determine the direct effect of Dibenamine on the heart rate of conscious animals, minimizing the influence of anesthesia.

Subjects: Healthy adult dogs trained to remain calm during the experimental procedure.

Procedure:

-

Acclimatization:

-

Dogs are trained to lie quietly on an examination table for extended periods.

-

-

Baseline Measurements:

-

A resting heart rate is determined by counting the apex beat or from a continuous electrocardiographic (ECG) recording.[1]

-

Multiple baseline readings are taken to ensure a stable value.

-

-

Drug Administration:

-

A needle is inserted and kept in place in the radial vein for drug administration.[1]

-

This compound, prepared as described in the previous protocol, is administered intravenously at a dose of 15-20 mg/kg.

-

-

Post-Administration Monitoring:

-

Data Analysis:

-

The percentage increase in heart rate from the baseline is calculated for each animal.

-

The time to reach the maximum heart rate is also determined.

-

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic related to Dibenamine's effects on the sympathetic nervous system.

References

Methodological & Application

Application Notes and Protocols for Dibenamine Hydrochloride in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of dibenamine hydrochloride, an irreversible α-adrenoceptor antagonist, in isolated organ bath experiments. This guide is intended for researchers in pharmacology and drug development investigating the effects of α-adrenoceptor blockade on isolated tissues, such as vascular smooth muscle.

Introduction